molecular formula C9H14O3 B068136 (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one CAS No. 187976-00-7

(3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one

Cat. No. B068136
M. Wt: 170.21 g/mol
InChI Key: CUGRZPACAFEZCY-JHEQGTHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one, also known as triacetin, is a colorless, odorless, and transparent liquid that is widely used in the pharmaceutical, cosmetic, food, and fragrance industries. Triacetin is a triester of glycerol and acetic acid, and it has been approved by the FDA as a food additive and a GRAS (generally recognized as safe) substance.

Mechanism Of Action

The mechanism of action of (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one is not fully understood, but it is believed to be related to its ability to enhance the solubility, absorption, and bioavailability of drugs and other active compounds. Triacetin can also act as a surfactant and emulsifier, which can improve the stability and dispersion of formulations.

Biochemical And Physiological Effects

Triacetin has been shown to have low toxicity and minimal adverse effects on biochemical and physiological processes. It has been found to be metabolized into glycerol and acetic acid in the body, which are natural substances that are easily eliminated. Triacetin has also been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, which may have potential therapeutic benefits.

Advantages And Limitations For Lab Experiments

Triacetin has several advantages for lab experiments, including its low toxicity, high solubility, and compatibility with a wide range of substances. It can also be easily synthesized and purified. However, (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one has some limitations, such as its potential to interfere with certain analytical methods, such as NMR spectroscopy, due to its own signals in the spectra. It is also important to consider the purity and quality of the (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one used in experiments, as impurities can affect the results.

Future Directions

There are many potential future directions for the research and development of (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one. One area of interest is its use as a drug delivery system, where it can be used to enhance the solubility, absorption, and bioavailability of drugs. Triacetin can also be modified to create new derivatives with different properties and functions. Additionally, there is a growing interest in the use of natural and sustainable sources for the production of (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one, which could have environmental and economic benefits.

Synthesis Methods

Triacetin can be synthesized through the esterification of glycerol with acetic acid in the presence of a catalyst, such as sulfuric acid, or through the transesterification of glycerol with acetyl chloride. The synthesis process can be optimized by controlling the reaction conditions, such as temperature, pressure, and reaction time, to achieve a high yield and purity of (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one.

Scientific Research Applications

Triacetin has been extensively studied for its various applications in scientific research. It has been used as a solvent, a plasticizer, a lubricant, and a stabilizer in pharmaceutical formulations, such as tablets, capsules, and creams. Triacetin has also been used as a flavoring agent and a carrier in food and beverage products, such as soft drinks, ice cream, and chewing gum. In addition, (3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one has been used as a fragrance ingredient in perfumes, soaps, and detergents.

properties

CAS RN

187976-00-7

Product Name

(3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(3S,4S,5S)-3-acetyl-3,4,5-trimethyloxolan-2-one

InChI

InChI=1S/C9H14O3/c1-5-6(2)12-8(11)9(5,4)7(3)10/h5-6H,1-4H3/t5-,6+,9+/m1/s1

InChI Key

CUGRZPACAFEZCY-JHEQGTHGSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)C

SMILES

CC1C(OC(=O)C1(C)C(=O)C)C

Canonical SMILES

CC1C(OC(=O)C1(C)C(=O)C)C

synonyms

2(3H)-Furanone, 3-acetyldihydro-3,4,5-trimethyl-, (3alpha,4alpha,5alpha)- (9CI)

Origin of Product

United States

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